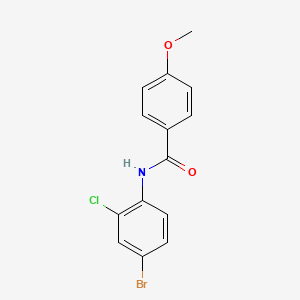

![molecular formula C16H16F3N3OS B2782168 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2097862-27-4](/img/structure/B2782168.png)

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-6-(trifluoromethyl)pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

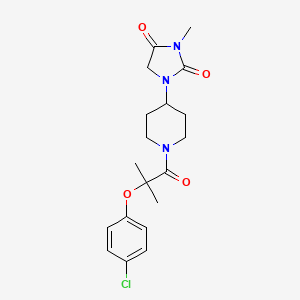

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is widely used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3 hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a thiophene ring, and a pyridine ring, all connected by various functional groups. The exact structure would need to be determined through methods such as X-ray crystallography .Applications De Recherche Scientifique

Synthesis and Derivative Development

The compound has been utilized as a key intermediate in the synthesis of novel heterocyclic compounds. For example, Fadda et al. (2013) explored its use in generating new tetrahydropyrimidine-2-thione derivatives and their further transformation into thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, showcasing its versatility in producing a wide range of chemical entities with potential biological activities (Fadda, Bondock, Khalil, & Tawfik, 2013).

Antifungal and Antibacterial Activities

Investigations into the compound's derivatives have shown moderate antifungal activities. Wu et al. (2012) synthesized N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, demonstrating their efficacy against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica (Wu, Hu, Kuang, Cai, Wu, & Xue, 2012).

Material Science Applications

In the field of material science, Shockravi et al. (2009) explored the synthesis of ortho-linked polyamide-imides incorporating ether, sulfur, and trifluoromethyl linkages, demonstrating the compound's role in creating materials with outstanding solubility, thermal stability, and low refractive indexes, suitable for advanced applications in the microelectronics industry (Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009).

Anticancer and Anti-angiogenic Properties

Research by Kambappa et al. (2017) on derivatives of the compound revealed significant anti-angiogenic and DNA cleavage activities, indicating potential therapeutic applications in cancer treatment. This study showcased the compound's derivatives' ability to block blood vessel formation and interact with DNA, highlighting its utility in developing anticancer strategies (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Mécanisme D'action

- Thiophene-containing molecules have been studied extensively in medicinal chemistry. For instance, compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea and maleate salts of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one exhibit anti-inflammatory properties .

Target of Action

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3OS/c17-16(18,19)14-2-1-12(7-20-14)15(23)21-13-3-5-22(9-13)8-11-4-6-24-10-11/h1-2,4,6-7,10,13H,3,5,8-9H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPMBRBDFIFSAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

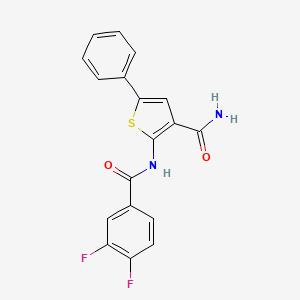

![isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2782086.png)

![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride](/img/structure/B2782090.png)

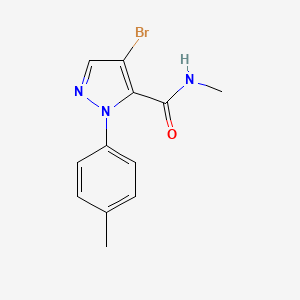

![N-(5-acetamido-2-methoxyphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2782091.png)

![Methyl 5-[(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2782095.png)

![Methyl 2-[4-(4-methoxyphenyl)-5-(3-pyridyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B2782096.png)

![2-{1-[3-(2H-1,2,3,4-tetrazol-5-yl)benzoyl]azetidin-3-yl}acetic acid](/img/structure/B2782097.png)

![9-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2782098.png)

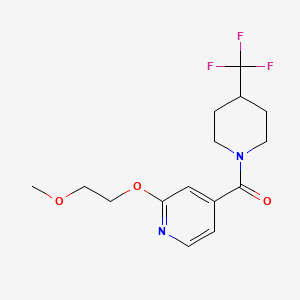

![2-(2-((3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2782100.png)

![6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine](/img/structure/B2782106.png)